molecular formula C16H11ClO3 B6346401 (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(3-chlorophenyl)prop-2-en-1-one CAS No. 1352347-03-5

(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(3-chlorophenyl)prop-2-en-1-one

Cat. No. B6346401
CAS RN: 1352347-03-5
M. Wt: 286.71 g/mol
InChI Key: OCCMFZYYKQSDFH-GQCTYLIASA-N
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Description

(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(3-chlorophenyl)prop-2-en-1-one, also known as 3-Chloro-5-hydroxy-1-(3-chlorophenyl)prop-2-en-1-one, is a synthetic compound that has recently gained attention for its potential applications in scientific research. This compound has been studied for its ability to act as a substrate for a variety of enzymes, and its unique properties have been explored in a variety of scientific fields.

Scientific Research Applications

(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(3-chlorophenyl)prop-2-en-1-oneydroxy-1-(3-chlorophenyl)prop-2-en-1-one has been studied for its potential applications in scientific research. It has been found to be a useful substrate for a variety of enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. In addition, this compound has been used in the study of enzyme-catalyzed reactions, as well as in the synthesis of various organic compounds. It has also been used as a model compound to study the effects of various environmental factors on the structure and reactivity of organic molecules.

Mechanism of Action

The mechanism of action of (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(3-chlorophenyl)prop-2-en-1-oneydroxy-1-(3-chlorophenyl)prop-2-en-1-one is not yet fully understood. However, it is believed that the compound acts as a substrate for a variety of enzymes, including cytochrome P450 enzymes. These enzymes are involved in the metabolism of xenobiotics and other organic compounds. In addition, the compound is believed to interact with other enzymes, such as lipases, proteases, and esterases, which are involved in the breakdown of lipids, proteins, and esters.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(3-chlorophenyl)prop-2-en-1-oneydroxy-1-(3-chlorophenyl)prop-2-en-1-one have not yet been fully studied. However, it is believed that the compound may have various effects on the body, including the inhibition of certain enzymes, the stimulation of certain enzymes, and the modulation of certain metabolic pathways. In addition, the compound may have an effect on the activity of certain hormones, as well as on the activity of certain neurotransmitters.

Advantages and Limitations for Lab Experiments

The use of (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(3-chlorophenyl)prop-2-en-1-oneydroxy-1-(3-chlorophenyl)prop-2-en-1-one in laboratory experiments has several advantages. Firstly, the compound is easy to synthesize and can be purified using relatively simple techniques. Secondly, the compound is relatively stable, and can be stored for long periods of time without significant degradation. Thirdly, the compound is highly soluble in a variety of solvents, making it easy to use in a variety of experiments.
However, there are also some limitations associated with the use of this compound in laboratory experiments. Firstly, the compound is not very soluble in water, making it difficult to use in aqueous solutions. Secondly, the compound is highly reactive, and can react with a variety of other compounds, making it difficult to use in certain experiments. Finally, the compound is toxic and should be handled with care.

Future Directions

There are numerous potential future directions for the study of (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(3-chlorophenyl)prop-2-en-1-oneydroxy-1-(3-chlorophenyl)prop-2-en-1-one. Firstly, more research is needed to fully understand the biochemical and physiological effects of the compound. Secondly, further research is needed to explore the potential applications of the compound in the synthesis of various organic compounds. Finally, more research is needed to explore the potential uses of the compound in drug discovery and development.

Synthesis Methods

The synthesis of (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(3-chlorophenyl)prop-2-en-1-oneydroxy-1-(3-chlorophenyl)prop-2-en-1-one is a multi-step process that involves the reaction of 3-chloro-4-hydroxybenzaldehyde and prop-2-en-1-one in the presence of a base catalyst. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of approximately 80-90°C. The product is then purified by column chromatography, followed by recrystallization from a suitable solvent.

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-(3-chlorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClO3/c17-13-3-1-2-12(9-13)14(18)6-4-11-5-7-15-16(8-11)20-10-19-15/h1-9H,10H2/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCCMFZYYKQSDFH-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(3-chlorophenyl)prop-2-en-1-one

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